

# Application Notes and Protocols: D-Galactose-<sup>13</sup>C<sub>3</sub> Breath Test for Diagnosing Galactosemia

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## Compound of Interest

Compound Name: *D-Galactose-13C-3*

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## Introduction

Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products. The most common form, classical galactosemia, is caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT).<sup>[1][2]</sup> If left untreated, the accumulation of galactose and its metabolites can lead to severe health complications, including liver damage, cataracts, and neurological impairment.<sup>[3]</sup> Early and accurate diagnosis is therefore critical.

The D-Galactose-<sup>13</sup>C<sub>3</sub> breath test is a non-invasive diagnostic tool used to assess the body's ability to metabolize galactose.<sup>[4]</sup> This test measures the rate at which orally administered <sup>13</sup>C-labeled galactose is metabolized to <sup>13</sup>CO<sub>2</sub> and exhaled. In individuals with galactosemia, impaired galactose metabolism results in a significantly lower production and exhalation of <sup>13</sup>CO<sub>2</sub> compared to healthy individuals.<sup>[4][5]</sup> This method provides a quantitative measure of in vivo galactose oxidation capacity, which can aid in the diagnosis and differentiation of various galactosemia genotypes.<sup>[4]</sup>

## Principle of the Test

The D-Galactose-<sup>13</sup>C<sub>3</sub> breath test is based on the Leloir pathway, the primary metabolic route for galactose.<sup>[1][6]</sup> In this pathway, galactose is ultimately converted to glucose-1-phosphate,

which can then enter glycolysis to be oxidized for energy, producing carbon dioxide (CO<sub>2</sub>) as a byproduct.[6]

The test utilizes D-galactose labeled with a stable, non-radioactive isotope of carbon, <sup>13</sup>C, at the C3 position. When a patient ingests this labeled galactose, it is absorbed and metabolized. If the metabolic pathway is functional, the <sup>13</sup>C label will be incorporated into CO<sub>2</sub> and exhaled. The amount of <sup>13</sup>CO<sub>2</sub> in the exhaled breath is measured over time using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).[4][7][8] A lower than normal rate of <sup>13</sup>CO<sub>2</sub> exhalation indicates a defect in the galactose metabolic pathway, characteristic of galactosemia.

## Applications

- Diagnosis of Galactosemia: The primary application is to aid in the diagnosis of galactosemia by assessing an individual's galactose metabolism capacity.[4]
- Genotype Differentiation: The test can help distinguish between different GALT gene mutations, such as differentiating classical galactosemia patients from those with variant forms like the Duarte (N314D) or S135L mutations.[4][5]
- Monitoring Treatment Efficacy: While not its primary use, the test has the potential to be explored for monitoring the effectiveness of dietary restrictions or novel therapies in galactosemia patients.
- Research in Galactose Metabolism: The test is a valuable tool for researchers studying the *in vivo* dynamics of galactose metabolism and the pathophysiology of galactosemia.

## Quantitative Data Summary

The following table summarizes the quantitative data from a study utilizing the D-Galactose-<sup>13</sup>C<sub>3</sub> breath test in different patient cohorts. The results are presented as the cumulative percentage of the administered <sup>13</sup>C dose recovered as <sup>13</sup>CO<sub>2</sub> in the breath over 120 minutes (CUMPCD at 120 min).

Patient Group	Genotype/Phe notype	N	Median CUMPCD at 120 min (%)	Range of CUMPCD at 120 min (%)
Classical Galactosemia	Various classical mutations	34	0.29	0.08–7.51
Homozygous p.Ser135Leu	p.Ser135Leu/p.Ser135Leu	2	9.44	8.66–10.22
Heterozygous p.Ser135Leu	p.Ser135Leu/p.380Argext50	1	18.59	-
NBS Detected Variants	Newborn screening identified variants	4	13.79	12.73–14.87
Healthy Controls	-	4	9.29	8.94–10.02

Data sourced from Welsink-Karssies et al., 2020.[4]

## Experimental Protocols

### Patient Preparation

A strict preparation protocol is crucial for accurate and reliable results.

- Dietary Restrictions:
  - For two days prior to the test, patients should avoid foods with high natural <sup>13</sup>C abundance, such as corn and pineapple.[4]
  - A galactose-restricted diet should be maintained for at least 24 hours before the test.[4]
- Fasting:
  - Patients must fast for a minimum of two hours before the start of the test.[4]
  - Only water is permitted during the fasting period and throughout the test.[4]

- Medications:
  - A review of the patient's current medications should be conducted. While specific contraindications for the galactose breath test are not well-documented, general guidelines for <sup>13</sup>C breath tests suggest avoiding antibiotics for at least four weeks and proton pump inhibitors or H2 blockers for a shorter period before the test.[9][10][11] Consultation with a physician is recommended.
- Physical Activity:
  - Patients should be in a resting state during the test to ensure a steady baseline of CO<sub>2</sub> production.[4]

## Test Administration and Sample Collection

- Baseline Breath Sample Collection:
  - Before administering the <sup>13</sup>C-galactose, two baseline breath samples are collected.[4]
  - The patient is instructed to take a deep breath, hold it for approximately 3 seconds, and then exhale steadily through a straw into a glass Vacutainer tube or a foil collection bag until it is full.[4][12]
- Administration of <sup>13</sup>C-Galactose:
  - An oral dose of 7 mg/kg of D-Galactose-<sup>13</sup>C<sub>3</sub> is administered.[4]
  - The labeled galactose is dissolved in water for consumption.[4]
- Post-Dose Breath Sample Collection:
  - Breath samples are collected at 60, 90, and 120 minutes after the ingestion of the <sup>13</sup>C-galactose.[4]
  - At each time point, two breath samples are collected using the same procedure as the baseline collection.[4]
- Sample Storage:

- The collected breath samples are stored at room temperature until analysis.[4]

## Sample Analysis

- Instrumentation:

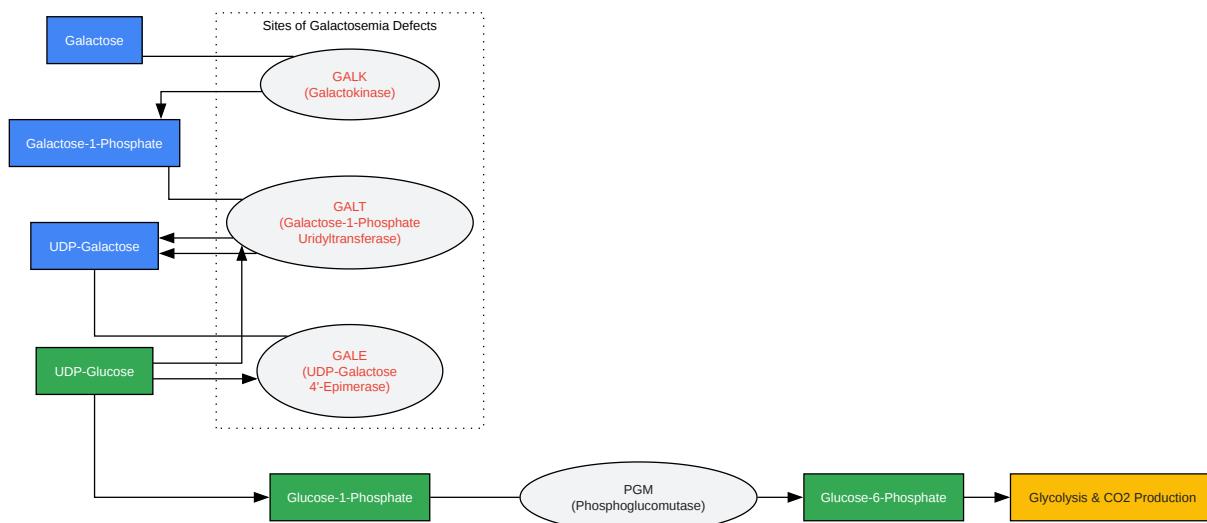
- The concentration of  $^{13}\text{CO}_2$  in the exhaled breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or a validated Non-Dispersive Infrared Spectrometry (NDIRS) instrument.[4][7][8] IRMS is considered the gold standard for accuracy.[7][13]

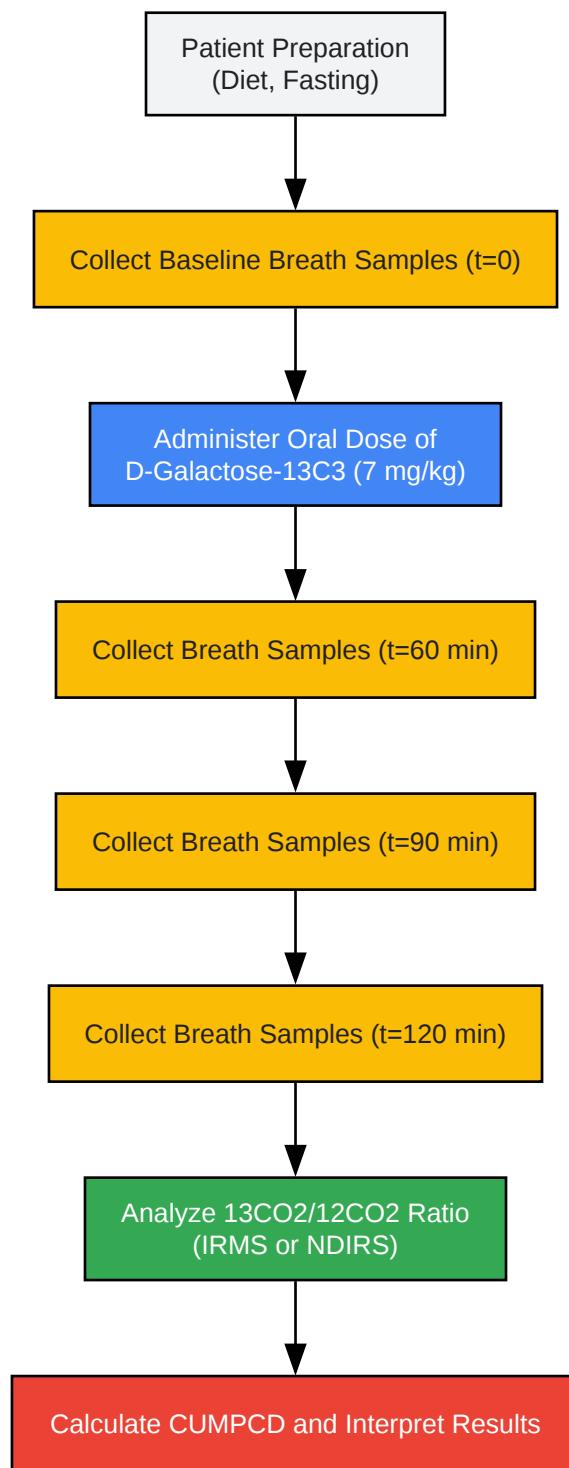
- Data Calculation:

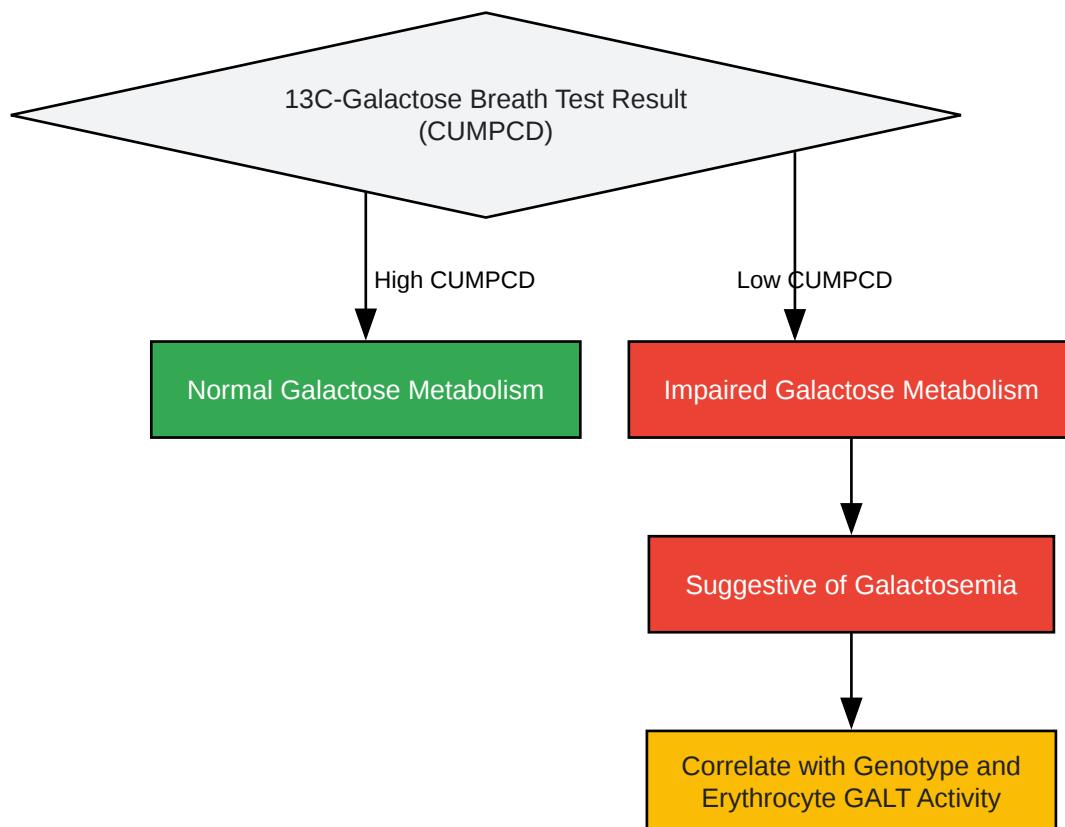
- The results are typically expressed as the cumulative percentage of the administered  $^{13}\text{C}$  dose recovered (CUMPCD) as  $^{13}\text{CO}_2$  in the exhaled air over the duration of the test.[4] This calculation takes into account the enrichment of  $^{13}\text{CO}_2$  over the baseline and the total  $\text{CO}_2$  production of the individual.

## Visualizations

### Galactose Metabolism (Leloir Pathway)







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